rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC20445526
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl (1S,3R,5S,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8-;/m0./s1 |
| Standard InChI Key | UFXVDKKOELRHID-COMQYEOFSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]2C[C@@H]([C@H]2C1)N.Cl |
| Canonical SMILES | COC(=O)C1CC2CC(C2C1)N.Cl |
Introduction
Chemical Structure and Stereochemistry
The compound’s defining feature is its bicyclo[3.2.0]heptane core, a fused bicyclic system comprising seven carbon atoms arranged in two rings (three- and four-membered). The stereochemistry at positions 1R, 3S, 5R, and 6R dictates its three-dimensional conformation, which is critical for interactions with biological targets . The methyl ester and primary amine groups further contribute to its polarity and solubility in aqueous media, while the hydrochloride salt improves stability.
Table 1: Key Structural and Physical Properties
The rigid bicyclic structure imposes significant steric constraints, influencing both synthetic accessibility and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the stereochemical arrangement .
Synthesis and Characterization
Synthetic Routes
The synthesis of rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves multi-step sequences starting from functionalized precursors. One common approach utilizes Diels-Alder cycloaddition to construct the bicyclic framework, followed by selective functionalization of the amine and ester groups. For example:
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Cycloaddition: A diene and dienophile react to form the bicyclo[3.2.0]heptane skeleton.
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Amination: Introduction of the amine group via nucleophilic substitution or reductive amination.
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Esterification: Methyl ester formation using methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Analytical Characterization
Advanced spectroscopic methods are essential for verifying the compound’s structure:
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NMR Spectroscopy: and NMR spectra confirm the positions of hydrogens and carbons, respectively. The amine proton typically appears as a broad singlet near δ 2.5–3.5 ppm .
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 205.68, consistent with the molecular formula.
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X-ray Crystallography: Resolves the absolute configuration and bond angles within the bicyclic system .
Physical and Chemical Properties
Stability and Reactivity
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C (desiccated) | |
| Decomposition Products | CO, HCl | |
| Incompatibilities | Strong oxidizers, bases |
Solubility Profile
The compound exhibits high solubility in polar solvents like water and methanol (>50 mg/mL) but limited solubility in non-polar solvents such as hexane. This property facilitates its use in aqueous biological assays.
Recent Research Developments
Recent advances (2024–2025) highlight innovative applications:
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